N-Ethyl-4-bromobenzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

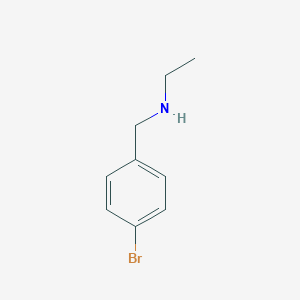

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-bromophenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGAYUIZZCACIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405874 | |

| Record name | N-ETHYL-4-BROMOBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856795-95-4 | |

| Record name | N-ETHYL-4-BROMOBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Ethyl-4-bromobenzylamine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and structure of N-Ethyl-4-bromobenzylamine, a compound of interest in synthetic chemistry and drug discovery. This document summarizes its known physicochemical properties, provides insights into its synthesis, and includes relevant safety information.

Chemical Properties and Structure

This compound is a substituted benzylamine derivative. Its core structure consists of a bromine atom at the para position of the benzene ring, which is attached to a methylene group further bonded to an ethylamino group.

Physicochemical Properties

| Property | Value | Citation(s) |

| Molecular Formula | C₉H₁₂BrN | [1][2] |

| Molecular Weight | 214.10 g/mol | [1][2] |

| Physical Form | Liquid | |

| CAS Number | 856795-95-4 | [1] |

| IUPAC Name | N-(4-bromobenzyl)ethanamine | |

| SMILES String | CCNCC1=CC=C(C=C1)Br | [1][2] |

| InChI Key | RVGAYUIZZCACIV-UHFFFAOYSA-N | |

| Purity | ≥97% | [1] |

| Storage Conditions | Keep in a dark place, inert atmosphere, 2-8°C | [1][2] |

| Boiling Point | No data available | [2] |

| Melting Point | No data available | |

| Solubility | No data available |

Structural Representation

The chemical structure of this compound can be visualized as follows:

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, its synthesis can be achieved through common organic chemistry reactions such as reductive amination or N-alkylation. Below is a representative protocol for the synthesis of a structurally similar compound, which can be adapted by a skilled chemist.

Representative Synthesis via Reductive Amination

A plausible and widely used method for the synthesis of this compound is the reductive amination of 4-bromobenzaldehyde with ethylamine. This two-step, one-pot reaction involves the initial formation of an imine, followed by its reduction to the corresponding amine.

Materials:

-

4-Bromobenzaldehyde

-

Ethylamine (e.g., 2.0 M solution in THF or as a salt)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF))

-

Glacial Acetic Acid (optional, as a catalyst for imine formation)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or Diethyl ether for extraction

Procedure:

-

Imine Formation: To a solution of 4-bromobenzaldehyde (1.0 equivalent) in an anhydrous solvent, add ethylamine (1.2-1.5 equivalents). If using an amine salt, a mild base may be required for in-situ free-basing. A catalytic amount of glacial acetic acid can be added to facilitate imine formation. The mixture is stirred at room temperature for 30-60 minutes.

-

Reduction: The reaction mixture is then cooled in an ice bath, and the reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), is added portion-wise. The reaction is allowed to warm to room temperature and stirred overnight. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements: [1][2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This technical guide provides a summary of the available information on this compound. While there is a lack of publicly available experimental data for some of its physical properties, its chemical structure and identity are well-defined. The provided representative synthesis protocol offers a reliable method for its preparation in a laboratory setting. Researchers and scientists are advised to adhere to the safety guidelines when handling this compound.

References

An In-Depth Technical Guide to the Synthesis of (4-bromophenyl)-N-ethylmethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for (4-bromophenyl)-N-ethylmethanamine, a key intermediate in various research and development applications. The document details two core synthetic strategies: reductive amination and N-alkylation, offering granular experimental protocols and comparative data to inform laboratory practice and process optimization.

Core Synthesis Pathways

Two principal routes for the synthesis of (4-bromophenyl)-N-ethylmethanamine have been identified and are detailed below:

-

Reductive Amination of 4-bromobenzaldehyde with Ethylamine: This one-pot reaction involves the formation of an imine intermediate from 4-bromobenzaldehyde and ethylamine, which is subsequently reduced in situ to the target secondary amine. This method is often favored for its efficiency and atom economy.

-

N-alkylation of 4-bromobenzylamine with an Ethylating Agent: This pathway involves the direct alkylation of the primary amine, 4-bromobenzylamine, with an ethyl halide (e.g., ethyl bromide or iodide). This is a classical approach to amine synthesis, relying on the nucleophilicity of the amine to displace a leaving group.

The logical relationship and workflow for these pathways are illustrated in the diagram below.

Figure 1: Overview of the two primary synthesis pathways for (4-bromophenyl)-N-ethylmethanamine.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with each synthesis pathway, based on typical literature values and analogous reactions.

Table 1: Reactant and Product Information

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Starting Material (Pathway 1) | 4-bromobenzaldehyde | C₇H₅BrO | 185.02 |

| Starting Material (Pathway 2) | 4-bromobenzylamine | C₇H₈BrN | 186.05 |

| Reagent | Ethylamine | C₂H₇N | 45.08 |

| Reagent | Ethyl Bromide | C₂H₅Br | 108.97 |

| Product | (4-bromophenyl)-N-ethylmethanamine | C₉H₁₂BrN | 214.10 |

Table 2: Comparison of Synthesis Pathways

| Parameter | Pathway 1: Reductive Amination | Pathway 2: N-Alkylation |

| Typical Yield | 85-95%[1][2] | 70-85%[3] |

| Reaction Time | 2-12 hours | 4-24 hours |

| Key Reagents | 4-bromobenzaldehyde, ethylamine, reducing agent (e.g., NaBH₄, NaBH(OAc)₃) | 4-bromobenzylamine, ethyl bromide, base (e.g., K₂CO₃, Et₃N) |

| Advantages | High yield, one-pot procedure, good atom economy. | Readily available starting materials, straightforward procedure. |

| Disadvantages | Requires careful control of reducing agent addition. | Potential for over-alkylation to form tertiary amine, requires a base. |

Experimental Protocols

Detailed experimental methodologies for each synthesis pathway are provided below.

Pathway 1: Reductive Amination of 4-bromobenzaldehyde with Ethylamine

This protocol is adapted from general procedures for reductive amination.[4]

Materials:

-

4-bromobenzaldehyde (1.0 eq)

-

Ethylamine (2.0 M solution in THF or MeOH, 1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 4-bromobenzaldehyde in the chosen solvent (DCM or DCE), add the ethylamine solution at room temperature.

-

Stir the mixture for 1-2 hours to allow for the formation of the corresponding imine.

-

Slowly add sodium triacetoxyborohydride in portions to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Experimental Workflow:

Figure 2: Experimental workflow for the reductive amination pathway.

Pathway 2: N-alkylation of 4-bromobenzylamine with Ethyl Bromide

This protocol is based on general N-alkylation procedures for primary amines.[3]

Materials:

-

4-bromobenzylamine (1.0 eq)

-

Ethyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

-

Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-bromobenzylamine in the chosen solvent (ACN or DMF), add the base (K₂CO₃ or Et₃N).

-

Add ethyl bromide dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with deionized water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Experimental Workflow:

Figure 3: Experimental workflow for the N-alkylation pathway.

Spectroscopic Data (Predicted)

Table 3: Predicted Spectroscopic Data for (4-bromophenyl)-N-ethylmethanamine

| Technique | Expected Signals/Peaks |

| ¹H NMR | δ ~7.4 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~3.7 (s, 2H, Ar-CH₂-N), ~2.6 (q, 2H, N-CH₂-CH₃), ~1.1 (t, 3H, N-CH₂-CH₃), ~1.5 (br s, 1H, N-H). Chemical shifts are referenced to TMS in CDCl₃.[5] |

| IR (Infrared) Spectroscopy | ~3300-3400 cm⁻¹ (N-H stretch), ~3000-3100 cm⁻¹ (Ar C-H stretch), ~2850-2950 cm⁻¹ (Aliphatic C-H stretch), ~1600, 1490 cm⁻¹ (Ar C=C stretch), ~1010 cm⁻¹ (C-Br stretch).[6][7] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 213/215 (due to ⁷⁹Br/⁸¹Br isotopes). A significant fragment would be the benzylic cleavage to give the 4-bromobenzyl cation at m/z 169/171.[8][9] |

Conclusion

This technical guide has outlined two robust and reliable synthetic pathways for the preparation of (4-bromophenyl)-N-ethylmethanamine. The reductive amination route generally offers higher yields and a more streamlined workflow, while the N-alkylation pathway provides a classic and effective alternative. The choice of method will depend on the specific requirements of the synthesis, including scale, available starting materials, and desired purity. The provided experimental protocols and comparative data serve as a valuable resource for researchers and chemists in the successful synthesis of this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.org.mx [scielo.org.mx]

- 3. researchgate.net [researchgate.net]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. web.pdx.edu [web.pdx.edu]

- 6. p-Bromophenethylamine | C8H10BrN | CID 533915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

N-Ethyl-4-bromobenzylamine: A Technical Guide for Drug Discovery and Development

CAS Number: 856795-95-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-4-bromobenzylamine is a substituted benzylamine that serves as a crucial intermediate in organic synthesis, particularly in the realm of medicinal chemistry. Its molecular structure, featuring a reactive bromine atom on the phenyl ring and a secondary amine, makes it a versatile building block for the construction of more complex molecules with potential therapeutic applications. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its role in the development of novel drug candidates.

Physicochemical and Computed Properties

This compound is a liquid at room temperature and should be stored in a dark place under an inert atmosphere at 2-8°C.[1][2][3][4] A summary of its key properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 856795-95-4 | [1][2][3][4] |

| Molecular Formula | C₉H₁₂BrN | [1][2][3][4] |

| Molecular Weight | 214.10 g/mol | [2][3][4] |

| Physical Form | Liquid | [1] |

| Purity | ≥97% | [1][2] |

| SMILES | CCNCC1=CC=C(C=C1)Br | [2] |

| InChI Key | RVGAYUIZZCACIV-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [2] |

| logP (calculated) | 2.5586 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 3 | [2] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [1][2][3][4] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry methodologies. Two common and effective routes are Direct Alkylation and Reductive Amination .

Experimental Protocol 1: Synthesis via Direct Alkylation

This method involves the nucleophilic substitution of a 4-bromobenzyl halide with ethylamine.

Reaction Scheme:

4-bromobenzyl bromide + CH₃CH₂NH₂ → this compound + HBr

Materials:

-

4-bromobenzyl bromide

-

Ethylamine (in a suitable solvent, e.g., THF or as a gas)

-

A non-nucleophilic base (e.g., triethylamine or potassium carbonate)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzyl bromide in the chosen anhydrous solvent.

-

Add the non-nucleophilic base to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of ethylamine to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product via column chromatography to yield this compound.

Experimental Protocol 2: Synthesis via Reductive Amination

This approach involves the reaction of 4-bromobenzaldehyde with ethylamine to form an intermediate imine, which is then reduced to the final product.

Reaction Scheme:

4-bromobenzaldehyde + CH₃CH₂NH₂ → [Intermediate Iminium Ion] --(Reducing Agent)--> this compound

Materials:

-

4-bromobenzaldehyde

-

Ethylamine

-

A reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB))

-

A suitable solvent (e.g., methanol, ethanol, or dichloromethane)

-

An acid catalyst (optional, e.g., acetic acid)

Procedure:

-

Dissolve 4-bromobenzaldehyde in the chosen solvent in a round-bottom flask.

-

Add ethylamine to the solution (and the acid catalyst, if used).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Slowly add the reducing agent to the mixture. Be cautious as gas evolution may occur.

-

Continue stirring at room temperature for an additional 4-12 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully quench any remaining reducing agent with a dilute acid (e.g., 1M HCl).

-

Neutralize the solution with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography to obtain pure this compound.

Caption: Synthetic routes to this compound.

Applications in Drug Discovery and Development

While this compound is primarily a chemical intermediate, its structural motifs are present in a variety of biologically active compounds, suggesting its potential as a scaffold in drug discovery. The 4-bromophenyl group, in particular, is a key feature in several compounds with demonstrated anticancer activity.[3][5]

Role as a Precursor for Anticancer Agents

Research has shown that molecules containing a 4-bromophenyl moiety can exhibit potent anticancer effects. For instance, certain N-aryl-1,3,4-oxadiazol-2-amine analogues with a bromophenyl group have been identified as having significant activity against various cancer cell lines, including melanoma, leukemia, and breast cancer.[5] The bromine atom can participate in halogen bonding, which can be crucial for ligand-receptor interactions, and it also provides a site for further chemical modification through cross-coupling reactions.

This compound can serve as a starting material for the synthesis of more complex molecules that could potentially target key pathways in cancer progression. The secondary amine allows for the introduction of various side chains and heterocyclic systems, while the bromo-substituent can be used to build molecular complexity via reactions like Suzuki or Buchwald-Hartwig couplings.

Caption: A potential drug discovery pipeline.

Hypothetical Target Pathway: Inhibition of Cancer Cell Proliferation

Given the anticancer activity of related brominated compounds, it is plausible that derivatives of this compound could be designed to inhibit signaling pathways that are dysregulated in cancer. For example, they could be developed into inhibitors of protein kinases or other enzymes that drive cell cycle progression and proliferation.

The diagram below illustrates a hypothetical scenario where a drug candidate derived from this compound inhibits a critical signaling pathway involved in cancer cell growth.

Caption: A potential mechanism of action for derived compounds.

Conclusion

This compound is a valuable chemical intermediate with significant potential for application in drug discovery and development. Its versatile structure allows for the synthesis of a diverse range of complex molecules. While direct biological activity data for this specific compound is limited, the prevalence of its structural motifs in known anticancer agents highlights its promise as a scaffold for the creation of novel therapeutics. Further research into the derivatization of this compound and the biological evaluation of the resulting compounds is warranted to fully explore its potential in medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 856795-95-4|this compound|BLD Pharm [bldpharm.com]

- 5. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

N-Ethyl-4-bromobenzylamine: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-4-bromobenzylamine is a valuable bifunctional building block in organic synthesis, offering both a nucleophilic secondary amine and a reactive aryl bromide moiety. This unique combination allows for its strategic incorporation into a wide array of complex molecules, particularly in the development of novel pharmaceutical agents and functional materials. The presence of the bromine atom facilitates participation in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, complete with detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Chemical Properties and Physical Data

This compound is a substituted benzylamine with the chemical formula C₉H₁₂BrN. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 856795-95-4 |

| Molecular Formula | C₉H₁₂BrN |

| Molecular Weight | 214.10 g/mol |

| Appearance | Liquid |

| Purity | Typically ≥97% |

| Storage | Store in a dark place under an inert atmosphere at 2-8°C. |

| SMILES | CCNCc1ccc(Br)cc1 |

| InChI Key | RVGAYUIZZCACIV-UHFFFAOYSA-N |

Data sourced from commercial suppliers.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through two primary methodologies: reductive amination of 4-bromobenzaldehyde and direct alkylation of ethylamine with a 4-bromobenzyl halide. Both methods offer distinct advantages and can be selected based on the availability of starting materials and desired scale.

Reductive Amination

Reductive amination is a highly effective one-pot method for the synthesis of this compound. This process involves the initial formation of an imine from 4-bromobenzaldehyde and ethylamine, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent due to its mildness and selectivity for imines over aldehydes.

Experimental Protocol: Reductive Amination of 4-Bromobenzaldehyde with Ethylamine

This protocol is adapted from a similar synthesis of N-ethyl-4-methoxybenzylamine and may require optimization.[1]

-

Reaction Setup: To a solution of 4-bromobenzaldehyde (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane or dichloromethane, add ethylamine (1.5 eq.) under an inert atmosphere (e.g., nitrogen or argon).

-

Imine Formation: Add glacial acetic acid (1.5 eq.) to the mixture. Stir the reaction at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0°C using an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise, ensuring the temperature remains low.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Quantitative Data (Analogous Reaction):

| Starting Material | Product | Yield | Reference |

| Anisaldehyde | N-Ethyl-4-methoxybenzylamine | 59% | [1] |

Direct Alkylation

Direct alkylation provides a straightforward route to this compound via a nucleophilic substitution reaction between 4-bromobenzyl bromide and ethylamine. A base, such as potassium carbonate, is typically employed to neutralize the hydrobromic acid byproduct. To minimize the potential for over-alkylation to the tertiary amine, it is advantageous to use an excess of ethylamine.[2]

Experimental Protocol: Alkylation of 4-Bromobenzyl Bromide with Ethylamine

This protocol is based on general procedures for amine alkylation and may require optimization.

-

Reaction Setup: To a stirred solution of a large excess of ethylamine in a suitable solvent like tetrahydrofuran (THF) or acetonitrile, add anhydrous potassium carbonate (1.5 eq.).

-

Addition of Alkyl Halide: Add a solution of 4-bromobenzyl bromide (1.0 eq.) in the same solvent dropwise at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) and monitor its progress by TLC or GC-MS.

-

Work-up: Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate and wash with water to remove excess ethylamine and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography or distillation under reduced pressure.

Applications in Organic Synthesis

The synthetic utility of this compound stems from its bifunctional nature, allowing for sequential or orthogonal transformations. The secondary amine can act as a nucleophile or be further functionalized, while the aryl bromide is an excellent handle for cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds.[3]

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between the aryl bromide of this compound and an organoboron reagent, such as a boronic acid or ester. This reaction is widely used to synthesize biaryl and substituted aromatic structures, which are common motifs in pharmaceuticals.

General Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq.).

-

Solvent Addition: Add a suitable degassed solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere to a temperature typically ranging from 80 to 120°C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[4][5] In the context of this compound, this reaction would typically involve a derivative where the secondary amine is protected, allowing the aryl bromide to react with another amine. Alternatively, the secondary amine of this compound can be used as the nucleophile to couple with a different aryl halide.

General Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine the protected this compound derivative (1.0 eq.), the amine coupling partner (1.0-1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-10 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.2-2.0 eq.).

-

Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene, dioxane, or THF.

-

Reaction Conditions: Heat the reaction mixture, typically between 80 and 110°C, until the starting material is consumed as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, the reaction is quenched, and the product is extracted. The combined organic extracts are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Role as a Precursor for Pharmaceutical Intermediates

The versatile reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activity. The ethylamino and bromophenyl groups can be sequentially modified to build up molecular complexity, leading to the generation of diverse libraries of compounds for drug discovery screening.

Conclusion

This compound is a highly adaptable and valuable building block for organic synthesis. Its dual functionality allows for straightforward introduction of a substituted benzylamine moiety and provides a reactive handle for sophisticated cross-coupling reactions. The synthetic routes of reductive amination and direct alkylation offer accessible methods for its preparation. The ability to participate in key bond-forming reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination solidifies its importance for researchers and professionals in the field of drug development and materials science. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in a variety of synthetic applications.

References

Potential applications of N-Ethyl-4-bromobenzylamine in medicinal chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-4-bromobenzylamine and its derivatives represent a class of compounds with significant potential in medicinal chemistry. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and, most notably, the applications of this scaffold in drug discovery and development. The core of this guide focuses on the neurotoxic derivative, N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP4), a potent and selective neurotoxin for noradrenergic neurons. This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its synthesis and biological evaluation, and visualizes its signaling pathway and relevant experimental workflows.

Introduction

This compound serves as a versatile synthetic intermediate in the generation of novel bioactive molecules. The presence of a bromine atom on the phenyl ring allows for further structural modifications through various cross-coupling reactions, while the secondary amine provides a point for functionalization to modulate physicochemical and pharmacological properties. A prominent example of a medicinally relevant derivative is N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP4), which has been instrumental as a research tool for studying the role of the noradrenergic system in various physiological and pathological processes.

Synthesis of this compound and Derivatives

The synthesis of this compound can be achieved through several established synthetic routes, with reductive amination being a common and efficient method.

Adapted Protocol for Reductive Amination

This protocol is adapted from the synthesis of the structurally similar compound N-ethyl-4-methoxybenzylamine and is expected to yield this compound with high efficiency.[1]

Materials:

-

4-Bromobenzaldehyde

-

Ethylamine (2.0 M solution in a suitable solvent like THF or Methanol)

-

1,2-Dichloroethane (DCE) or another suitable solvent

-

Glacial Acetic Acid

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether or other suitable extraction solvent

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, combine 4-bromobenzaldehyde (1.0 equivalent) with 1,2-dichloroethane.

-

Add ethylamine solution (1.5 equivalents) to the mixture, followed by the addition of glacial acetic acid (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

Potential Applications in Medicinal Chemistry

The this compound scaffold is of particular interest in the development of agents targeting the central nervous system. Its most studied derivative, DSP4, is a selective neurotoxin for noradrenergic neurons.

Neurotoxicity and Mechanism of Action of DSP4

DSP4 exerts its neurotoxic effects by selectively targeting and degenerating noradrenergic nerve terminals that originate from the locus coeruleus. The primary mechanism involves the high-affinity competitive inhibition of the norepinephrine transporter (NAT).[2] This inhibition leads to a significant and long-lasting depletion of noradrenaline in various brain regions.[3][4]

Quantitative Data

The following table summarizes the inhibitory activity of DSP4 on the noradrenaline transporter and its effect on noradrenaline levels in different rat brain regions.

| Parameter | Brain Region | Value | Reference |

| Ki (NAT Inhibition) | Cortical Synaptosomes | 179 ± 39 nM | [2] |

| Hypothalamic Synaptosomes | 460 ± 35 nM | [2] | |

| Noradrenaline Reduction (21 days post-DSP4) | Hippocampus | 91% | [4] |

| Parietal Cortex | 77.5% | [4] | |

| Hypothalamus | 32% | [4] | |

| Tyrosine Hydroxylase Activity Reduction | Hippocampus | 75% | [4] |

| Parietal Cortex | 50.5% | [4] |

Experimental Protocols

Norepinephrine Transporter (NAT) Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound for the norepinephrine transporter.

Materials:

-

HEK293 cells stably expressing the human norepinephrine transporter (hNET)

-

[³H]Nisoxetine (radioligand)

-

Test compound (e.g., DSP4)

-

Desipramine (positive control)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Wash Buffer: Ice-cold Assay Buffer

-

96-well plates

-

Glass fiber filter mats

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293-hNET cells.

-

Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand ([³H]Nisoxetine) at a concentration near its Kd.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

Incubate the plate at 4°C for 2-3 hours.

-

-

Filtration and Scintillation Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known NAT inhibitor like desipramine) from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Measurement of Noradrenaline Levels in Brain Tissue by HPLC-ECD

This protocol describes the quantification of noradrenaline in brain tissue homogenates using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[5][6]

Materials:

-

Brain tissue samples (e.g., hippocampus, cortex)

-

0.1 M Perchloric acid (PCA)

-

HPLC system with an electrochemical detector

-

C18 reversed-phase HPLC column

-

Mobile phase (e.g., phosphate-citrate buffer with an ion-pairing agent)

-

Noradrenaline standard solutions

-

Homogenizer and centrifuge

Procedure:

-

Sample Preparation:

-

Dissect the brain region of interest and weigh the tissue.

-

Homogenize the tissue in a known volume of ice-cold 0.1 M PCA.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

-

HPLC-ECD Analysis:

-

Inject a known volume of the filtered supernatant onto the HPLC system.

-

Separate the catecholamines on the C18 column using an isocratic mobile phase.

-

Detect noradrenaline using the electrochemical detector set at an appropriate oxidation potential.

-

-

Quantification:

-

Prepare a standard curve by injecting known concentrations of noradrenaline standards.

-

Identify the noradrenaline peak in the sample chromatogram based on its retention time compared to the standard.

-

Quantify the amount of noradrenaline in the sample by comparing its peak area to the standard curve.

-

Normalize the results to the weight of the tissue.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]

Materials:

-

Neuroblastoma cell line (e.g., SH-SY5Y)

-

Complete cell culture medium

-

Test compound (this compound or its derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the neuroblastoma cells into a 96-well plate at a predetermined optimal density.

-

Incubate the plate overnight to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add the medium containing the test compound at different concentrations.

-

Include a vehicle control (medium with the same concentration of the compound's solvent).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Visualizations

Signaling Pathway of DSP4 Neurotoxicity

Caption: Mechanism of DSP4-induced neurotoxicity in presynaptic noradrenergic neurons.

Experimental Workflow for In Vitro Cytotoxicity Testing

Caption: General workflow for determining the in vitro cytotoxicity using the MTT assay.

Conclusion

This compound and its analogs, particularly the neurotoxin DSP4, hold significant value in medicinal chemistry and neuroscience research. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, makes it an attractive starting point for the development of novel therapeutic agents and research tools. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this chemical class in drug discovery and development. Further investigation into the structure-activity relationships of this compound derivatives could lead to the identification of new compounds with tailored pharmacological profiles for various therapeutic targets.

References

- 1. N-Ethyl-4-methoxybenzylamine synthesis - chemicalbook [chemicalbook.com]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. bio-protocol.org [bio-protocol.org]

- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 5. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Exploratory Reactions with N-Ethyl-4-bromobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Ethyl-4-bromobenzylamine (CAS No. 856795-95-4) is a versatile bifunctional building block crucial for modern synthetic chemistry and pharmaceutical development. Its structure, featuring a nucleophilic secondary amine and a reactive aryl bromide moiety, allows for selective and sequential modifications. The 4-bromo position is an ideal handle for transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, while the ethylamino group can readily participate in nucleophilic reactions such as alkylation and acylation. This guide details common synthetic routes to this compound and explores its key reactions, providing structured data and detailed experimental protocols to facilitate its application in research and drug discovery.

Synthesis of this compound

The preparation of this compound can be efficiently accomplished via two primary methods: reductive amination of 4-bromobenzaldehyde and direct alkylation of ethylamine. Both routes offer high yields and purity, suitable for laboratory and potential scale-up applications.

Route A: Reductive Amination

This method involves the reaction of 4-bromobenzaldehyde with ethylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Caption: Workflow for Reductive Amination Synthesis.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of 4-bromobenzaldehyde (10.0 g, 54.0 mmol) in methanol (200 mL) in a round-bottom flask, add ethylamine (70% solution in water, 5.0 g, 77.6 mmol).

-

Imine Formation: Stir the mixture at room temperature for 2 hours. The formation of the imine can be monitored by TLC.

-

Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (3.0 g, 81.0 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

-

Workup: Quench the reaction by slowly adding water (50 mL). Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound.

Route B: Direct Alkylation

This straightforward approach involves the nucleophilic substitution of 4-bromobenzyl bromide with ethylamine.[1] A base is used to neutralize the hydrobromic acid byproduct.[1]

Caption: Workflow for Direct Alkylation Synthesis.

Experimental Protocol: Direct Alkylation

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-bromobenzyl bromide (10.0 g, 40.0 mmol) in acetonitrile (100 mL).

-

Reagent Addition: Add potassium carbonate (11.0 g, 80.0 mmol) followed by the slow addition of ethylamine (70% solution in water, 5.2 g, 80.0 mmol) via a dropping funnel.

-

Reaction Conditions: Heat the mixture to reflux (approximately 82 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Workup: After cooling to room temperature, filter the solid salts and wash with acetonitrile. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the resulting crude oil via flash chromatography to obtain the pure product.

| Parameter | Reductive Amination | Direct Alkylation[1] |

| Starting Materials | 4-Bromobenzaldehyde, Ethylamine | 4-Bromobenzyl Bromide, Ethylamine |

| Key Reagents | Sodium Borohydride | Potassium Carbonate |

| Typical Solvent | Methanol | Acetonitrile |

| Temperature | 0 °C to Room Temp. | Reflux (~82 °C) |

| Typical Yield | 80-90% | 75-85% |

Exploratory Reactions at Key Functional Groups

This compound offers two primary sites for chemical modification, enabling a wide range of synthetic transformations.

Caption: Overview of Primary Reaction Pathways.

Reactions at the Bromine Atom: Cross-Coupling

The carbon-bromine bond is a versatile handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery for constructing complex molecular architectures.[1][2] Aryl bromides offer a good balance of reactivity and stability, making them ideal substrates.[2]

Caption: General Experimental Workflow for Cross-Coupling.

Experimental Protocol: Suzuki-Miyaura C-C Coupling

-

Setup: To a Schlenk tube, add this compound (214 mg, 1.0 mmol), an arylboronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol).

-

Degassing: Seal the tube, evacuate, and backfill with argon. Repeat this cycle three times.

-

Solvent Addition: Add degassed toluene (5 mL) and water (0.5 mL) via syringe.

-

Reaction: Heat the mixture to 100 °C in a preheated oil bath and stir vigorously for 12-24 hours.

-

Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography.

Experimental Protocol: Buchwald-Hartwig C-N Amination

-

Setup: In a glovebox, add this compound (214 mg, 1.0 mmol), an amine (1.2 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), RuPhos (18.6 mg, 0.04 mmol), and sodium tert-butoxide (134 mg, 1.4 mmol) to a vial.

-

Solvent Addition: Add degassed toluene (5 mL).

-

Reaction: Seal the vial and heat to 100 °C with stirring for 16-24 hours.

-

Workup: Cool the reaction, dilute with ethyl acetate, and filter through Celite.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the diarylamine product.

| Reaction | Coupling Partner | Catalyst System (Example) | Base | Typical Yield (%) |

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 70-95% |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / RuPhos | NaOtBu | 65-90% |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | 70-90% |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N | 60-80% |

Reactions at the Nitrogen Atom: Nucleophilic Reactivity

The secondary amine functionality is nucleophilic and can readily undergo reactions such as alkylation and acylation to introduce further diversity.

Experimental Protocol: N-Alkylation

-

Setup: Dissolve this compound (214 mg, 1.0 mmol) in dimethylformamide (DMF, 5 mL).

-

Reagent Addition: Add potassium carbonate (276 mg, 2.0 mmol) and an alkyl halide (e.g., methyl iodide, 1.1 mmol).

-

Reaction: Stir the mixture at room temperature for 8-12 hours.

-

Workup: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by chromatography to yield the tertiary amine.

Experimental Protocol: N-Acylation

-

Setup: Dissolve this compound (214 mg, 1.0 mmol) in dichloromethane (DCM, 10 mL) and cool to 0 °C.

-

Reagent Addition: Add triethylamine (152 mg, 1.5 mmol), followed by the dropwise addition of an acyl chloride (e.g., acetyl chloride, 1.1 mmol).

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Workup: Quench with saturated sodium bicarbonate solution (10 mL). Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).

-

Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by chromatography to obtain the corresponding amide.

| Reaction | Reagent | Product Type | Key Conditions | Typical Yield (%) |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine | K₂CO₃, DMF, RT | 85-95% |

| N-Acylation | Acyl Chloride (e.g., AcCl) | Amide | Et₃N, DCM, 0 °C to RT | 90-98% |

| N-Sulfonylation | Sulfonyl Chloride (e.g., TsCl) | Sulfonamide | Pyridine, DCM, RT | 85-95% |

Conclusion

This compound stands out as a highly valuable and versatile intermediate for chemical synthesis. Its dual reactivity allows for the independent or sequential functionalization at both the aromatic ring and the nitrogen atom. The protocols and data presented in this guide demonstrate its utility in foundational synthetic operations, including high-efficiency cross-coupling and nucleophilic substitution reactions. For researchers in drug development, this compound provides a reliable and adaptable scaffold for the rapid generation of diverse compound libraries, facilitating the exploration of new chemical space and the optimization of lead candidates.

References

N-Ethyl-4-bromobenzylamine safety, handling, and storage protocols

An In-depth Technical Guide to the Safe Handling, and Storage of N-Ethyl-4-bromobenzylamine

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A complete Safety Data Sheet (SDS) for this compound (CAS 856795-95-4) was not available. Therefore, this guide has been compiled using information from chemical suppliers and supplemented with data from the SDS of closely related compounds, such as 4-Bromobenzylamine and Benzylamine. All safety procedures should be conducted in a controlled laboratory setting by trained professionals.

Chemical Identification and Properties

This compound is a substituted benzylamine derivative. Its known properties are summarized below.

| Property | Value | Source |

| CAS Number | 856795-95-4 | [1] |

| Molecular Formula | C9H12BrN | [1] |

| Molecular Weight | 214.10 g/mol | [1] |

| Physical Form | Liquid | |

| Purity | 97% |

Hazard Identification and Safety Summary

Based on available data, this compound is classified as a warning-level hazard. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

GHS Hazard Classification

| Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Source:

Precautionary Statements

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

First Aid Measures

In the event of exposure, immediate action is critical. The following are general first-aid procedures based on the hazards of similar benzylamine compounds.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Skin Contact: Remove contaminated clothing and shoes immediately. Wash affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[2]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]

Handling and Storage Protocols

Proper handling and storage are essential to minimize risk.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat. Ensure gloves are inspected prior to use.[3]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is recommended.[4]

Safe Handling Practices

-

Avoid all personal contact, including inhalation of vapors.[5]

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Keep containers tightly closed when not in use.

-

Avoid contact with incompatible materials such as strong oxidizing agents.

-

Wash hands thoroughly after handling.

Storage Conditions

-

Temperature: Store in a refrigerator at 2-8°C.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).

-

Light: Keep in a dark place, protected from light.

-

Incompatibilities: Store away from strong oxidizing agents.

Accidental Release and Disposal

Spill Cleanup Protocol

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent further spread of the spill. Use a non-combustible absorbent material like sand or vermiculite.

-

Neutralize (if applicable): For benzylamine compounds, which are basic, a weak acid can be used for neutralization after absorption.

-

Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Waste Disposal

Chemical waste must be disposed of in accordance with all applicable regulations. Contact your institution's Environmental Health and Safety department for specific guidance. Do not dispose of down the drain.

Toxicological and Physical Data (from Analogous Compounds)

Since specific data for this compound is limited, the following tables provide information for the closely related compound 4-Bromobenzylamine (CAS 3959-07-7) . This data should be used for guidance only.

Toxicological Information (4-Bromobenzylamine)

| Effect | Information |

| Acute Toxicity | Causes severe skin burns and eye damage.[3] |

| Skin Corrosion/Irritation | Category 1B - Causes severe skin burns.[6] |

| Eye Damage/Irritation | Category 1 - Causes serious eye damage.[6] |

Physical and Chemical Properties (4-Bromobenzylamine)

| Property | Value |

| Molecular Weight | 186.05 g/mol |

| Physical State | Solid |

| Melting Point | 62-64 °C (approx.) |

| Boiling Point | 115-124 °C @ 12 mmHg |

Source for table data:[6]

This guide provides a foundational understanding of the safety, handling, and storage protocols for this compound, based on the best available information. Always consult with your institution's safety office and perform a thorough risk assessment before beginning any work with this chemical.

References

Purity Analysis of Commercial N-Ethyl-4-bromobenzylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of commercial N-Ethyl-4-bromobenzylamine. Ensuring the purity of this key chemical intermediate is critical for the reliability and reproducibility of research and development, particularly in the synthesis of pharmaceutical compounds. This document outlines common impurities, detailed experimental protocols for various analytical techniques, and a systematic workflow for purity determination.

Introduction to Purity Analysis

This compound (CAS No. 856795-95-4) is a secondary amine widely utilized as a building block in the synthesis of various biologically active molecules.[1] The presence of impurities, even in trace amounts, can significantly impact downstream reactions, yield, and the safety profile of the final active pharmaceutical ingredient (API). Therefore, rigorous purity analysis of commercial batches is a mandatory quality control step.

Potential impurities in commercial this compound can originate from several sources, including:

-

Residual starting materials: Unreacted precursors from the synthesis process.

-

Byproducts of the synthesis: Arising from side reactions.

-

Degradation products: Formed during storage or handling.

-

Residual solvents: Left over from the manufacturing and purification processes.

This guide focuses on the application of modern analytical techniques to identify and quantify these impurities, thereby establishing a comprehensive purity profile for a given batch of this compound.

Common Impurities and Their Origins

The synthesis of this compound can be achieved through various routes, such as the reductive amination of 4-bromobenzaldehyde with ethylamine or the N-alkylation of 4-bromobenzylamine with an ethylating agent. Depending on the synthetic pathway, different impurities may be present.

A spectroscopic comparison of a similar compound, N-(4-Bromobenzyl)-N-ethylethanamine, from different commercial suppliers revealed the presence of residual starting materials like 4-bromobenzaldehyde and diethylamine, as well as a potential side-product, dibromobenzyl ether.[2]

Table 1: Potential Impurities in Commercial this compound

| Impurity Name | Chemical Structure | Potential Origin |

| 4-Bromobenzaldehyde | C₇H₅BrO | Unreacted starting material from reductive amination. |

| Ethylamine | C₂H₇N | Unreacted starting material from reductive amination. |

| 4-Bromobenzylamine | C₇H₈BrN | Unreacted starting material from N-alkylation. |

| Di(4-bromobenzyl)ethylamine | C₁₆H₁₇Br₂N | Over-alkylation byproduct. |

| 4-Bromobenzoic acid | C₇H₅BrO₂ | Oxidation of 4-bromobenzaldehyde. |

| Residual Solvents (e.g., Ethanol, Dichloromethane) | Various | Used in synthesis and purification steps. |

Analytical Workflow for Purity Determination

A systematic approach is essential for the comprehensive purity analysis of this compound. The following workflow outlines the key stages from sample reception to final purity assessment.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

HPLC is a primary technique for determining the purity of non-volatile and thermally labile compounds.

Instrumentation:

-

HPLC system with a UV/Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Autosampler and data acquisition software.

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

-

Gradient Program:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30.1-35 min: Return to 95% A, 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B to achieve a concentration of 1 mg/mL.

Data Analysis:

-

Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.

-

Identify and quantify impurities against a reference standard if available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is highly effective for the identification and quantification of volatile and semi-volatile impurities.

Instrumentation:

-

Gas chromatograph coupled to a Mass Selective Detector (MSD).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector: Split/Splitless.

-

Data acquisition and processing software.

GC-MS Conditions:

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

-

Oven Temperature Program:

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless injection of 1 µL.[2]

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.[2]

-

Mass Spectrometer:

Data Analysis:

-

Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

-

Quantify impurities using an internal standard or by area percent normalization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR).

¹H NMR Spectroscopy:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Procedure:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

Acquire the ¹H NMR spectrum.

-

Integrate the signals corresponding to the aromatic, benzylic, and ethyl protons. The ratio of these integrals should be consistent with the structure of this compound.

-

Examine the spectrum for signals corresponding to potential impurities.

-

Quantitative NMR (qNMR):

-

Procedure:

-

Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

-

Dissolve the mixture in a known volume of a suitable deuterated solvent.

-

Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.

-

Calculate the purity of the sample by comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from the internal standard.

-

Data Presentation

The quantitative data obtained from the various analytical techniques should be summarized in a clear and concise format for easy comparison and interpretation.

Table 2: Summary of Purity Analysis by HPLC

| Sample Lot | Retention Time (min) | Peak Area (%) | Identity |

| Lot A | 15.2 | 99.5 | This compound |

| 8.7 | 0.2 | Impurity 1 (Unknown) | |

| 12.1 | 0.3 | 4-Bromobenzaldehyde | |

| Lot B | 15.3 | 98.8 | This compound |

| 9.5 | 0.6 | Impurity 2 (Unknown) | |

| 12.2 | 0.4 | 4-Bromobenzaldehyde | |

| 18.5 | 0.2 | Di(4-bromobenzyl)ethylamine |

Table 3: Summary of Impurity Analysis by GC-MS

| Sample Lot | Retention Time (min) | Peak Area (%) | Tentative Identification (based on MS library match) |

| Lot A | 4.1 | 0.05 | Dichloromethane |

| 10.8 | 0.15 | 4-Bromobenzylamine | |

| Lot B | 4.1 | 0.08 | Dichloromethane |

| 10.9 | 0.25 | 4-Bromobenzylamine | |

| 14.7 | 0.10 | Dibromobenzyl ether |

Conclusion

The purity of commercial this compound can be reliably assessed through a combination of chromatographic and spectroscopic techniques. A comprehensive analysis should include HPLC for the quantification of the main component and non-volatile impurities, GC-MS for the identification of volatile impurities and byproducts, and NMR for structural confirmation and as an orthogonal method for purity assessment. By implementing the detailed protocols and workflow outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, thereby contributing to the robustness and success of their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for N-Ethyl-4-bromobenzylamine in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Ethyl-4-bromobenzylamine as a substrate in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of a diverse array of biaryl compounds, which are significant scaffolds in medicinal chemistry and materials science.

Application Notes

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[1][2] this compound serves as a valuable building block in this reaction, allowing for the introduction of an ethylaminomethylphenyl group into various molecular frameworks. The resulting N-ethyl-4-arylbenzylamine derivatives are of significant interest in drug discovery due to their presence in a range of biologically active molecules.

The reactivity of the aryl bromide in this compound is generally good for Suzuki-Miyaura coupling, falling between the more reactive aryl iodides and the less reactive aryl chlorides.[3] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired product.

Key Considerations for Successful Coupling:

-

Catalyst: Palladium catalysts are the cornerstone of the Suzuki-Miyaura reaction.[4] Common choices include Palladium(II) acetate (Pd(OAc)₂) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[3][5] The selection of the catalyst and its loading can significantly impact reaction efficiency.

-

Ligand: Phosphine ligands are often employed to stabilize the palladium catalyst and facilitate the catalytic cycle.[6] Ligands such as triphenylphosphine (PPh₃) or more specialized ones like SPhos can be used to optimize the reaction.[3][7]

-

Base: A base is essential for the transmetalation step of the catalytic cycle.[8] Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used, often in an aqueous solution.[3][9]

-

Solvent: A mixed solvent system is frequently employed to dissolve both the organic reactants and the inorganic base.[5] Common solvent mixtures include 1,4-dioxane/water, toluene/water, and ethanol/water.[3][10]

-

Reaction Conditions: The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst.[11] Heating is often required, with temperatures ranging from 80°C to 120°C.[1][8]

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura cross-coupling of aryl bromides with various boronic acids, which can be extrapolated for reactions involving this compound.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Typical Conditions |

| Aryl Halide | This compound (1.0 equiv) |

| Boronic Acid | Arylboronic acid (1.1-1.5 equiv) |

| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) |

| Ligand | PPh₃ (4-10 mol%) or other phosphine ligands |

| Base | K₂CO₃ (2.0-3.0 equiv) or K₃PO₄ (2.0-3.0 equiv) |

| Solvent | 1,4-Dioxane/Water or Toluene/Ethanol/Water |

| Temperature | 80 - 110 °C |

| Reaction Time | 2 - 24 hours |

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

| Aryl Bromide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromobenzylamine | Pd(OAc)₂ (2), PPh₃ (8) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 12 | ~85-95 |

| Ethyl 4-bromobenzoate | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | ~90 |

| 4-Bromoanisole | Pd-bpydc-La (1) | K₂CO₃ (2) | DMF/H₂O | 100 | 3 | 98[12] |

| 4-Bromobenzonitrile | Pd-bpydc-La (1) | K₂CO₃ (2) | DMF/H₂O | 100 | 3 | 99[12] |

Experimental Protocols

This section provides a detailed, representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction of this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

Triphenylphosphine (PPh₃) (0.08 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times.

-

Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-ethyl-4-arylbenzylamine.

Visualizations

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

- 1. fishersci.se [fishersci.se]

- 2. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]

- 3. benchchem.com [benchchem.com]